Superior Bioavailability of L-Selenomethionine Versus Sodium Selenite in Human Supplementation
In a 20-week randomized human supplementation trial conducted in a selenium-deficient Chinese population (baseline intake ~10 μg/day), L-selenomethionine demonstrated approximately twice the bioavailability of sodium selenite [1]. The study administered escalating doses (0-66 μg Se/day) of either L-selenomethionine or sodium selenite to 120 subjects. Plasma glutathione peroxidase activity—a functional biomarker of selenium status—achieved maximal expression at a lower L-selenomethionine dose compared to selenite. Specifically, nearly twice as much selenite was required to achieve full expression of this selenoenzyme [1].
| Evidence Dimension | Relative bioavailability for glutathione peroxidase expression |
|---|---|
| Target Compound Data | L-Selenomethionine: Required ~33 μg Se/day to achieve maximal glutathione peroxidase expression |
| Comparator Or Baseline | Sodium selenite: Required ~66 μg Se/day to achieve same maximal glutathione peroxidase expression |
| Quantified Difference | Approximately 2-fold higher bioavailability (selenomethionine ≈ 200% relative to selenite baseline of 100%) |
| Conditions | 20-week randomized supplementation trial; 120 selenium-deficient human subjects in China; plasma glutathione peroxidase measured as functional endpoint |
Why This Matters
Higher per-dose bioavailability reduces the required selenium quantity to achieve target selenoprotein expression, improving cost-efficiency in supplementation programs and lowering the safety margin concern from selenium overexposure.
- [1] Xia Y, Hill KE, Byrne DW, Xu J, Burk RF. Effectiveness of selenium supplements in a low-selenium area of China. Am J Clin Nutr. 2005;81(4):829-834. doi:10.1093/ajcn/81.4.829 View Source
